1-(3-Fluorophenyl)propan-1-amine

Descripción general

Descripción

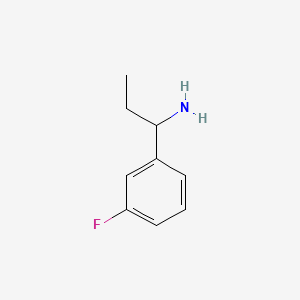

1-(3-Fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H12FN . It is a member of the phenylalkylamines, which are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

Synthesis Analysis

The synthesis of 1-(3-Fluorophenyl)propan-1-amine can be achieved through various methods. One such method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of 1-(3-Fluorophenyl)propan-1-amine consists of a three-carbon chain (propane) with an amine group (-NH2) attached to the first carbon and a fluorophenyl group attached to the third carbon .Aplicaciones Científicas De Investigación

Application in Biocatalysis

Specific Scientific Field

This application falls under the field of Biocatalysis .

Summary of the Application

“1-(3-Fluorophenyl)propan-1-amine” is used in the transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amines . It’s also used in the chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine .

Methods of Application or Experimental Procedures

In the transaminase-mediated synthesis, immobilised whole-cell biocatalysts with ®-transaminase activity are used for the synthesis of novel disubstituted 1-phenylpropan-2-amines . In the chiral selective synthesis, transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme .

Results or Outcomes

In the transaminase-mediated synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee . In the chiral selective synthesis, the highest conversion was 99.22±2.61%, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% .

Application in Pharmaceutical Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceutical Synthesis .

Summary of the Application

“(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride” is a pivotal entity of different pharmaceutical drugs and a primary component in the synthesis of therapeutics in different derivatized forms . This includes (1R)-(3-methoxyphenyl)ethan-1-amine for Tecalcet hydrochloride which is an oral calcium receptor used for treatment of secondary hyperparathyroidism , (1R)-(1-naphthyl)ethanamine for Cinacalcet which helps to cure parathyroid carcinoma, tertiary hyperparathyroidism, and primary hyperparathyroidism , (S)-α-methylbenzylamines for Rivastigmine which is a cholinesterase inhibitor and most prominent drug for the treatment of Parkison’s and Alzheimer’s disease during early stages , amongst many others.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific drug being synthesized. However, it generally involves complex organic synthesis procedures, often involving catalysis and various types of chemical reactions .

Results or Outcomes

The outcomes of these applications are the production of various pharmaceutical drugs that have significant therapeutic effects. The specific results would depend on the specific drug being synthesized .

Application in Stimulant Drug Synthesis

Summary of the Application

“1-(3-Fluorophenyl)propan-1-amine” is also known as 3-Fluoroamphetamine (3-FA; PAL-353) . It is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin . It is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine . 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVGBCCRQCRIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627639 | |

| Record name | 1-(3-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)propan-1-amine | |

CAS RN |

473732-57-9 | |

| Record name | 1-(3-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)